1-(3-Vinylphenyl)ethanone
Overview
Description
“1-(3-Vinylphenyl)ethanone” is a chemical compound with the molecular formula C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the resources I have.Scientific Research Applications
Occurrences and Toxicities of Organic Compounds in Sunscreens
Benzophenone-3 (BP-3), a common component in sunscreens, has been extensively studied due to its environmental release and potential impacts on aquatic ecosystems. The study conducted by Kim & Choi (2014) details the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3, highlighting its lipophilicity, photostability, bioaccumulation, and rapid absorption through oral and dermal routes. The paper discusses BP-3 transformation into major metabolites, detection in various environments, and its endocrine-disrupting capacity, indicating a need for further research on its long-term exposure effects in aquatic ecosystems Kim & Choi, 2014.
Advances in Hydroxycoumarin Chemistry
The chemistry of hydroxycoumarins, which are significant in natural compounds and synthetic organic chemistry, was reviewed by Yoda (2020). This review covers the synthesis, reactivity, and applications of 3-hydroxycoumarin, emphasizing its importance due to its chemical, photochemical, and biological properties. The study uses salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds for synthesis, illustrating the versatility and potential biological applications of hydroxycoumarin derivatives Yoda, 2020.
Properties
IUPAC Name |
1-(3-ethenylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-7H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKURLAXYPVMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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